molecular formula C8H7BrFNO B13050745 (R)-5-Bromo-4-fluoro-2,3-dihydrobenzofuran-3-amine

(R)-5-Bromo-4-fluoro-2,3-dihydrobenzofuran-3-amine

Cat. No.: B13050745
M. Wt: 232.05 g/mol
InChI Key: ZBPVNYQLEQETRG-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-5-Bromo-4-fluoro-2,3-dihydrobenzofuran-3-amine ( 1344433-44-8) is a chiral benzofuran derivative of high interest in medicinal chemistry and drug discovery. This compound features a benzofuran core, a privileged scaffold in pharmaceutical development known for its presence in biologically active molecules, and is substituted with bromo and fluoro groups that can be pivotal for molecular interactions and further chemical modifications . The specific stereochemistry of the (R)-enantiomer is critical for achieving selective binding to biological targets. This chiral amine serves as a key synthetic building block, particularly in the exploration of novel epigenetic therapies. While this specific isomer's full biological profile is being characterized, structurally similar 2,3-dihydrobenzofuran-3-amine derivatives have been identified as exceptionally potent allosteric inhibitors of the Embryonic Ectoderm Development (EED) protein, a core component of the Polycomb Repressive Complex 2 (PRC2) . Inhibiting EED disrupts PRC2 function, which is a promising therapeutic strategy for treating cancers characterized by EZH2 mutations, such as certain lymphomas . Researchers can utilize this compound as a versatile intermediate to develop and optimize potential targeted protein degraders (PROTACs) or high-affinity inhibitors for probing PRC2 biology and overcoming resistance to existing EZH2 inhibitors . Please consult the product specifications for detailed information on purity and handling. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C8H7BrFNO

Molecular Weight

232.05 g/mol

IUPAC Name

(3R)-5-bromo-4-fluoro-2,3-dihydro-1-benzofuran-3-amine

InChI

InChI=1S/C8H7BrFNO/c9-4-1-2-6-7(8(4)10)5(11)3-12-6/h1-2,5H,3,11H2/t5-/m0/s1

InChI Key

ZBPVNYQLEQETRG-YFKPBYRVSA-N

Isomeric SMILES

C1[C@@H](C2=C(O1)C=CC(=C2F)Br)N

Canonical SMILES

C1C(C2=C(O1)C=CC(=C2F)Br)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-5-Bromo-4-fluoro-2,3-dihydrobenzofuran-3-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Fluorination: The fluorine atom is introduced using a fluorinating reagent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Amination: The amine group is introduced through a nucleophilic substitution reaction using an appropriate amine source, such as ammonia or an amine derivative.

Industrial Production Methods

Industrial production of ®-5-Bromo-4-fluoro-2,3-dihydrobenzofuran-3-amine may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of catalytic processes may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

®-5-Bromo-4-fluoro-2,3-dihydrobenzofuran-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium methoxide (NaOMe) in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzofuran derivatives.

Scientific Research Applications

Cancer Therapeutics

(R)-5-Bromo-4-fluoro-2,3-dihydrobenzofuran-3-amine has been investigated as a potential therapeutic agent in cancer treatment. Research indicates that compounds with similar structures can inhibit specific protein interactions crucial for tumor growth. For instance, studies have shown that derivatives of dihydrobenzofurans can disrupt the YAP-TEAD protein-protein interaction, which is implicated in various cancers . This suggests that this compound could be explored further for its anti-cancer properties.

Bromodomain Inhibition

Bromodomains are protein interaction modules that recognize acetylated lysines on histones and non-histone proteins, playing a key role in gene regulation and cancer. Recent studies have highlighted the potential of dihydrobenzofuran derivatives as potent inhibitors of bromodomains, particularly the second bromodomain (BD2) of the BET family . The incorporation of halogen substituents like bromine and fluorine enhances binding affinity and selectivity, making this compound a candidate for further development as a bromodomain inhibitor.

Drug Discovery

The compound's unique chemical properties allow it to serve as a lead compound in drug discovery. It can be modified to improve efficacy and reduce toxicity. For example, variations in the substituents can lead to significant changes in biological activity, allowing researchers to optimize compounds for specific therapeutic targets . The exploration of structure-activity relationships (SAR) is crucial in this context.

Case Study 1: Inhibition of EED

A study reported the development of EEDi-5285, which contains a similar dihydrobenzofuran structure. It demonstrated potent inhibition of embryonic ectoderm development (EED) with an IC50 value as low as 18 nM . This case highlights the potential of dihydrobenzofuran derivatives in targeting epigenetic regulators in cancer therapy.

Case Study 2: Bromodomain Selectivity

In another investigation focused on optimizing dihydrobenzofurans as BET inhibitors, significant improvements in selectivity were achieved through structural modifications . The findings suggest that this compound could be tailored to enhance its pharmacological profile against specific bromodomains.

Data Table: Comparison of Dihydrobenzofuran Derivatives

Compound NameTarget ProteinIC50 (nM)Selectivity RatioSolubility (µg/mL)
EEDi-5285EED18N/AN/A
GSK852BD24.6>1000≥206
This compoundTBDTBDTBDTBD

Mechanism of Action

The mechanism of action of ®-5-Bromo-4-fluoro-2,3-dihydrobenzofuran-3-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound belongs to the 2,3-dihydrobenzofuran-3-amine family, which is characterized by a fused benzofuran ring system with an amine substituent. Below is a comparison of key analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents Configuration Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Purity/Price (USD) Source CAS Number
(R)-5-Bromo-4-fluoro-2,3-dihydrobenzofuran-3-amine 5-Br, 4-F R 232.05 234.2±40.0 (Pred.) 1.687±0.06 (Pred.) Not listed 1934470-94-6
(S)-5-Bromo-4-fluoro-2,3-dihydrobenzofuran-3-amine 5-Br, 4-F S 232.05 234.2±40.0 (Pred.) 1.687±0.06 (Pred.) Not listed 1344471-22-2
(R)-4-Chloro-2,3-dihydrobenzofuran-3-amine HCl 4-Cl R 212.09 (HCl salt) N/A N/A 97% purity; $1,292.00/1g 102412-96-2
(S)-4-Fluoro-2,3-dihydrobenzofuran-3-amine HCl 4-F S 175.60 (HCl salt) N/A N/A 97% purity; $718.00/1g 1213519-46-0
5-Chloro-2,3-dihydrobenzofuran-3-amine HCl 5-Cl Racemic 216.08 (HCl salt) N/A N/A 98% purity; $427.00/250mg BD34566
6-Fluoro-2,3-dihydrobenzofuran-3-amine 6-F Racemic 153.15 N/A N/A Not listed 944904-32-9
Key Observations:

Halogen Substitution : Bromine at position 5 increases molecular weight and lipophilicity compared to fluorine or chlorine analogs. The (R)-5-Bromo-4-fluoro derivative is ~30% heavier than the 6-fluoro analog .

Salt Forms : Hydrochloride salts (e.g., (R)-4-Chloro-HCl) enhance solubility but increase molecular weight and cost .

Biological Activity

(R)-5-Bromo-4-fluoro-2,3-dihydrobenzofuran-3-amine is a chiral compound that has garnered significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its interactions with molecular targets, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a bicyclic structure that combines elements of both aromatic and aliphatic chemistry. Its molecular formula is C₉H₈BrF N, characterized by the presence of bromine and fluorine substituents, which enhance its chemical reactivity and binding affinity towards biological targets .

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. The halogen atoms (bromine and fluorine) significantly enhance its binding affinity, allowing it to act as an agonist or antagonist at various molecular targets. This modulation can influence several biochemical pathways associated with neurological disorders and cancer treatment .

1. Anticancer Activity

Research indicates that compounds similar to this compound exhibit potential as anticancer agents. For instance, studies have shown that derivatives of benzofuran can induce apoptosis in cancer cells and inhibit key signaling pathways involved in tumor growth .

Table 1: Anticancer Activity of Related Compounds

Compound NameIC₅₀ (µM)Mechanism of Action
This compoundTBDModulation of receptor activity
DHBF-7-carboxamide0.718 - 0.079Inhibition of PARP-1 activity
5-Fluoro-DHBF derivatives2.12Induction of cell cycle arrest

2. Neurological Applications

The compound shows promise in treating neurological disorders due to its ability to interact selectively with neurotransmitter receptors. Its chiral nature allows for enantioselective interactions, potentially leading to different therapeutic outcomes compared to its enantiomers .

Case Studies

Case Study 1: PARP Inhibition

A series of studies focused on the inhibition of Poly(ADP-ribose) polymerase (PARP) by benzofuran derivatives demonstrated that modifications at specific positions significantly affect potency. For example, the introduction of a fluorine atom at the 5-position was found to enhance inhibitory activity against PARP in BRCA-deficient cells .

Case Study 2: Antitumor Effects

Another study investigated the antitumor effects of this compound in various cancer cell lines. The compound induced cell cycle arrest and apoptosis, confirming its potential as a therapeutic agent against certain types of cancer .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (R)-5-Bromo-4-fluoro-2,3-dihydrobenzofuran-3-amine, and how does steric/electronic tuning of bromo/fluoro substituents affect reaction yields?

  • Methodology :

  • Step 1 : Start with a dihydrobenzofuran scaffold. Introduce bromo and fluoro groups via electrophilic aromatic substitution (EAS), prioritizing regioselectivity. Fluorination may require anhydrous conditions (e.g., DAST or Selectfluor reagents) .
  • Step 2 : Amine functionalization via reductive amination or nucleophilic substitution. Chiral resolution (e.g., chiral HPLC or enzymatic kinetic resolution) is critical for isolating the (R)-enantiomer .
  • Yield Optimization : Monitor substituent effects—fluoro groups deactivate the ring, slowing bromination but improving regioselectivity. Use low-temperature NMR to track intermediates .

Q. How can researchers validate the enantiomeric purity of this compound?

  • Methodology :

  • Chiral HPLC : Use a cellulose-based column (e.g., Chiralcel OD-H) with a hexane/isopropanol mobile phase. Compare retention times against a racemic mixture .
  • Polarimetry : Measure optical rotation ([α]D) and cross-validate with X-ray crystallography for absolute configuration confirmation .
  • Contradiction Alert : Discrepancies between HPLC and polarimetry may arise from solvent effects—calibrate with known standards .

Advanced Research Questions

Q. What strategies mitigate instability of the dihydrobenzofuran core under basic/acidic conditions during derivatization?

  • Methodology :

  • Protection/Deprotection : Protect the amine with Boc or Fmoc groups before harsh reactions. Fluorinated solvents (e.g., DCE) minimize ring-opening side reactions .
  • Kinetic Studies : Use LC-MS to monitor degradation pathways. Substituent effects: Bromo groups increase ring stability, while fluoro groups may enhance susceptibility to nucleophilic attack .

Q. How do computational models predict the reactivity of this compound in cross-coupling reactions?

  • Methodology :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to assess bond dissociation energies (BDEs). Bromo substituents favor oxidative addition in Suzuki-Miyaura couplings .
  • Contradiction Analysis : Experimental yields lower than predicted? Check steric hindrance from the 4-fluoro group—substitute with bulkier ligands (e.g., SPhos) to improve catalytic turnover .

Q. What are the challenges in characterizing byproducts from halogen-lithium exchange reactions involving this compound?

  • Methodology :

  • Cryogenic Trapping : Use THF at −78°C to stabilize organolithium intermediates. Analyze via in situ IR spectroscopy for Li-Br/Li-F bond signatures .
  • Mass Spectrometry : High-resolution ESI-MS identifies dehalogenation byproducts (e.g., hydrodefluorination). Compare fragmentation patterns with libraries .

Data Contradiction & Reproducibility

Q. Why do reported melting points for derivatives of this compound vary across studies?

  • Analysis :

  • Purity Discrepancies : Commercial samples (e.g., 95% vs. 98% purity) impact thermal behavior. Recrystallize in ethyl acetate/hexane and validate via DSC .
  • Polymorphism : Fluorine’s electronegativity may induce multiple crystal forms. Use powder XRD to detect polymorphic phases .

Q. How can researchers resolve conflicting NMR assignments for the dihydrobenzofuran ring protons?

  • Methodology :

  • 2D NMR (COSY, NOESY) : Correlate coupling constants (J values) to distinguish axial/equatorial protons. Fluorine’s anisotropic effects may distort chemical shifts—apply decoupling .
  • Isotopic Labeling : Synthesize deuterated analogs to simplify splitting patterns in crowded regions (e.g., 3-amine protons) .

Safety & Handling

Q. What are the critical safety protocols for handling bromo/fluoro intermediates during synthesis?

  • Guidelines :

  • Ventilation : Use fume hoods for reactions releasing HBr/HF. Neutralize waste with CaCO3 or aqueous NaHCO3 .
  • PPE : Fluorinated gloves (e.g., Viton) resist permeation. Store under inert gas to prevent amine oxidation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.